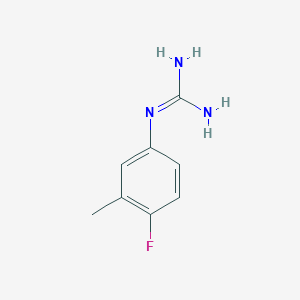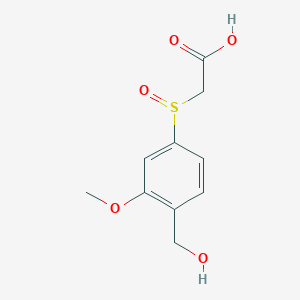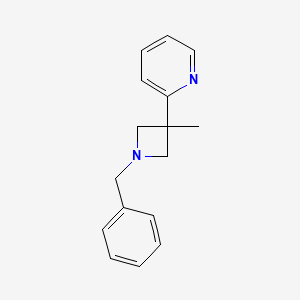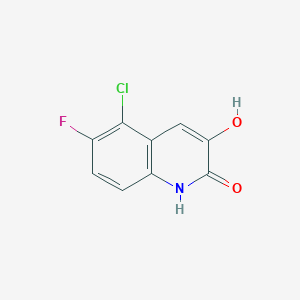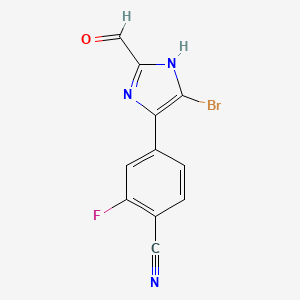![molecular formula C15H25N5O4 B13700053 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted pyrazole ring, and a piperazine moiety
Métodos De Preparación
The synthesis of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form new carbon-nitrogen bonds.
Aplicaciones Científicas De Investigación
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine .
Comparación Con Compuestos Similares
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can be compared with other similar compounds such as:
1-Boc-4-(6-nitro-3-pyridyl)piperazine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
1-Boc-3-(4-nitro-1-pyrazolyl)azetidine: Contains an azetidine ring instead of a piperazine ring.
1-Boc-4-(5-nitro-2-pyridyl)piperazine: Features a nitro-substituted pyridine ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the nitro-pyrazole moiety and its potential impact on biological activity.
Propiedades
Fórmula molecular |
C15H25N5O4 |
|---|---|
Peso molecular |
339.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)18-9-7-17(8-10-18)5-4-6-19-12-13(11-16-19)20(22)23/h11-12H,4-10H2,1-3H3 |
Clave InChI |
BHLCUMWEWLXMDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


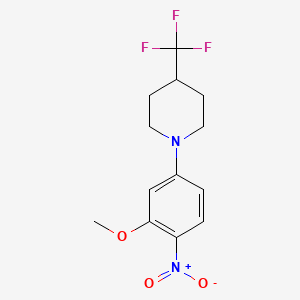
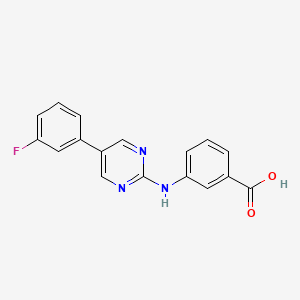
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
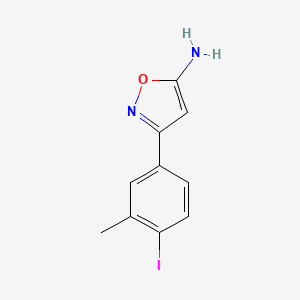
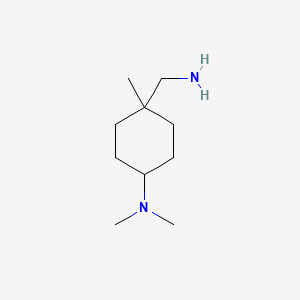
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
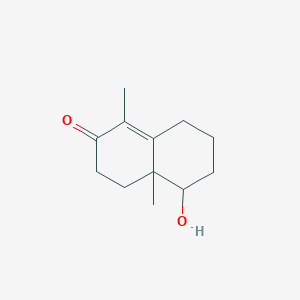
![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
